molecular formula C4H4N4S B6229818 2-azido-5-methyl-1,3-thiazole CAS No. 65934-43-2

2-azido-5-methyl-1,3-thiazole

Cat. No. B6229818
CAS RN: 65934-43-2
M. Wt: 140.2
InChI Key:
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Description

“2-azido-5-methyl-1,3-thiazole” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of 2-azido-5-methyl-1,3-thiazole and its derivatives has been achieved through various methods. One such method involves the azido transfer procedure of heteroaryllithium and tosyl azide . Another approach involves a click reaction of 2-azido-1-(4-methyl-2-phenylthiazol-5-yl)ethanone with substituted ethynylbenzene followed by reduction with sodium borohydride .


Molecular Structure Analysis

The molecular formula of 2-azido-5-methyl-1,3-thiazole is C3H2N4S . The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Future Directions

The future directions for 2-azido-5-methyl-1,3-thiazole and its derivatives could involve further exploration of their potential applications in the pharmaceutical sector . The synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole and quinoline moieties and their pharmacological applications are areas of ongoing research .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-azido-5-methyl-1,3-thiazole can be achieved through a two-step process involving the reaction of 2-chloro-5-methyl-1,3-thiazole with sodium azide followed by reduction of the resulting azide intermediate.", "Starting Materials": [ "2-chloro-5-methyl-1,3-thiazole", "Sodium azide", "Sodium dithionite", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-chloro-5-methyl-1,3-thiazole in ethanol and add sodium azide to the solution. Stir the mixture at room temperature for several hours until the reaction is complete.", "Step 2: Add water to the reaction mixture and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the azide intermediate.", "Step 3: Dissolve the azide intermediate in ethanol and add sodium dithionite to the solution. Stir the mixture at room temperature for several hours until the reduction is complete.", "Step 4: Add water to the reaction mixture and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the final product, 2-azido-5-methyl-1,3-thiazole." ] }

CAS RN

65934-43-2

Product Name

2-azido-5-methyl-1,3-thiazole

Molecular Formula

C4H4N4S

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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